molecular formula C46H63N4O9PSi B14764765 3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B14764765
M. Wt: 875.1 g/mol
InChI Key: AIWIUMYKNKZJEG-NSASEYFNSA-N
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Description

The compound 3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a diverse array of functional groups, including silyl ethers, methoxy groups, and a nitrile group, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. Subsequent steps include the introduction of methoxyphenyl groups and the formation of the oxolan ring. The final step involves the addition of the nitrile group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of high-throughput screening methods and advanced purification techniques, such as chromatography, would be essential to obtain the desired product in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The silyl ether groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove silyl protecting groups.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl groups or other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The nitrile group, in particular, can form strong interactions with active sites, leading to inhibition or activation of specific pathways.

Properties

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

IUPAC Name

3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-42-40(38-29-49(8)44(52)48-43(38)51)57-39(41(42)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1

InChI Key

AIWIUMYKNKZJEG-NSASEYFNSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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